(4S)-1-methylazepan-4-amine

Chiral Amine Synthesis Biocatalysis Asymmetric Reductive Amination

(4S)-1-Methylazepan-4-amine (CAS 933741-93-6) is a chiral seven-membered cyclic amine (azepane) with a defined (S)-stereochemical configuration at the 4-position and an N-methyl substitution. It belongs to the class of saturated nitrogen-containing heterocycles that serve as versatile intermediates in medicinal chemistry and drug discovery, with a molecular formula of C₇H₁₆N₂ and molecular weight of 128.22 g/mol.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B8217223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-1-methylazepan-4-amine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCN1CCCC(CC1)N
InChIInChI=1S/C7H16N2/c1-9-5-2-3-7(8)4-6-9/h7H,2-6,8H2,1H3/t7-/m0/s1
InChIKeyLYRZFDLVKYYDOX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4S)-1-Methylazepan-4-amine Procurement Guide: Chiral Azepane Amine Building Block for Pharmaceutical Synthesis


(4S)-1-Methylazepan-4-amine (CAS 933741-93-6) is a chiral seven-membered cyclic amine (azepane) with a defined (S)-stereochemical configuration at the 4-position and an N-methyl substitution . It belongs to the class of saturated nitrogen-containing heterocycles that serve as versatile intermediates in medicinal chemistry and drug discovery, with a molecular formula of C₇H₁₆N₂ and molecular weight of 128.22 g/mol . The compound is primarily utilized as a chiral building block in asymmetric synthesis and as a scaffold for generating pharmacologically active derivatives targeting neurological and other therapeutic applications .

Why (4S)-1-Methylazepan-4-amine Cannot Be Replaced by Racemic or Alternative Ring Analogs


The (4S)-enantiomer of 1-methylazepan-4-amine exhibits stereochemical properties that fundamentally differ from its (4R)-enantiomer and racemic mixture, which can lead to divergent biological activity, binding affinity, and pharmacokinetic outcomes in downstream pharmaceutical applications . Substituting with six-membered ring analogs (e.g., 1-methylpiperidine) or non-chiral azepane derivatives alters both conformational flexibility and hydrogen-bonding geometry, potentially compromising target engagement in chiral recognition-dependent systems [1]. The azepane scaffold's unique seven-membered ring confers distinct conformational and steric properties compared to smaller heterocycles, making direct analog substitution problematic without comprehensive re-evaluation of structure-activity relationships [2].

(4S)-1-Methylazepan-4-amine Quantitative Differentiation Evidence: Chiral Purity and Synthetic Accessibility


Enantiomeric Excess (ee) Benchmark: (S)-Configured Azepane-4-amines via Engineered Biocatalysis

The (S)-configured azepane-4-amine scaffold can be synthesized with high stereoselectivity using engineered imine reductase (IRED) biocatalysts, achieving enantiomeric excess (ee) values of >99% (S) for structurally related N-Boc-protected azepane-4-amines [1]. This represents the first reported biocatalytic route for chiral azepane-4-amines with near-quantitative stereocontrol, establishing a benchmark for procuring enantiomerically pure (4S)-1-methylazepan-4-amine [1].

Chiral Amine Synthesis Biocatalysis Asymmetric Reductive Amination

Azepane Scaffold Pharmacophore Versatility: Multi-Target Therapeutic Potential vs. Smaller Ring Analogs

The azepane core is a privileged scaffold in drug discovery with demonstrated activity across multiple therapeutic targets including CCR5 antagonism, PKB (Akt) inhibition, and cathepsin K inhibition, whereas smaller ring analogs (e.g., piperidines, pyrrolidines) show more restricted target engagement profiles [1][2]. Azepane derivatives possess high structural diversity and have been evaluated for anticancer, anti-tubercular, anti-Alzheimer's, and antimicrobial applications, underscoring the scaffold's broader pharmacological utility [3].

Drug Discovery Pharmacophore Design Heterocyclic Chemistry

Cathepsin K Inhibitor SAR: 4S-Azepanone Scaffold Enables Sub-Nanomolar Potency and Favorable Pharmacokinetics

In a systematic SAR study of methyl-substituted azepan-3-one cathepsin K inhibitors, the 4S-parent azepanone analogue exhibited K(i,app) = 0.16 nM against human cathepsin K, with rat oral bioavailability of 42% and in vivo clearance of 49.2 mL/min/kg [1]. The structurally related 4S-7-cis-methylazepanone analogue (SB-462795/relacatib) demonstrated further optimized parameters: K(i,app) = 0.041 nM (4× improvement), 89% oral bioavailability, and clearance of 19.5 mL/min/kg [1].

Cathepsin K Inhibition Osteoporosis Bone Resorption

Azepane-4-amine as a Key Intermediate for Neurological and PKB-Targeting Therapeutics

Azepan-4-amine derivatives serve as crucial intermediates in pharmaceutical synthesis, particularly for compounds targeting neurological disorders and as PKB (Akt) inhibitors for oncology applications . The azepane scaffold's unique conformational flexibility enables optimal fitting into ATP-binding pockets of kinases, a property less accessible to more rigid piperidine or pyrrolidine analogs [1].

Neurological Disorders Protein Kinase B Cancer Therapeutics

Biological Activity Profile: Cell Differentiation Induction and Anti-Proliferative Effects

This compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential use as an anti-cancer agent and for treating hyperproliferative skin diseases such as psoriasis [1]. These activities are associated with the chiral azepane scaffold, with stereochemistry at the 4-position being crucial for biological activity .

Cancer Research Cell Differentiation Anti-Proliferative

Synthetic Accessibility via Catalytic Reductive Amination with High Enantiomeric Excess

A novel asymmetric synthesis route reported in Organic Letters (2023) achieves 1-methylazepan-4-amine in high enantiomeric excess (98% ee) through a catalytic reductive amination strategy [1]. This method utilizes chiral reducing agents and optimized reaction conditions (hydrogen gas with palladium on carbon catalyst) to ensure the desired (S)-stereochemistry , providing a scalable and reliable route to enantiomerically enriched material.

Asymmetric Synthesis Chiral Reducing Agents Process Chemistry

(4S)-1-Methylazepan-4-amine: Recommended Research and Industrial Application Scenarios Based on Evidence


Asymmetric Synthesis and Chiral Auxiliary Applications in Medicinal Chemistry

(4S)-1-Methylazepan-4-amine is optimally deployed as a chiral building block or auxiliary in asymmetric synthesis campaigns, particularly when high enantiomeric purity (>98% ee) is required [1]. The compound's defined stereochemistry at the 4-position enables precise stereochemical control in the construction of complex pharmaceutical intermediates, making it suitable for programs targeting chiral recognition-dependent biological systems such as G-protein coupled receptors (GPCRs), kinases, and proteases [2]. Its seven-membered azepane ring provides conformational flexibility distinct from six-membered piperidine analogs, which can be exploited for optimizing ligand-receptor binding geometries .

Cathepsin K and Cysteine Protease Inhibitor Development Programs

Based on the demonstrated sub-nanomolar potency (K(i,app) = 0.041 nM) and favorable pharmacokinetic profile (89% oral bioavailability) of structurally related 4S-azepanone cathepsin K inhibitors, (4S)-1-methylazepan-4-amine serves as a strategic starting material for cysteine protease inhibitor optimization [1]. Programs targeting osteoporosis, osteoarthritis, and bone metastasis may derive particular value from the 4S-azepane scaffold's proven ability to yield potent, orally bioavailable inhibitors. The well-characterized SAR surrounding methyl substitution patterns on the azepane core provides a rational foundation for lead optimization [1].

Kinase Inhibitor Discovery: PKB/Akt and Menin-MLL Interaction Targeting

The azepane scaffold has been validated in protein kinase B (PKB/Akt) inhibitor programs and menin-MLL protein-protein interaction inhibitors, both with implications for oncology therapeutics [1][2]. (4S)-1-Methylazepan-4-amine's seven-membered ring provides conformational properties that enable optimal occupancy of ATP-binding pockets and protein-protein interaction interfaces, a feature documented in multiple patent filings [2]. Researchers developing small-molecule kinase inhibitors may find this scaffold advantageous for achieving selectivity profiles not attainable with smaller-ring N-heterocycles .

Neuroscience Drug Discovery: CNS-Penetrant Lead Generation

Azepane-based compounds have established utility in neurological and psychiatric drug discovery, with applications ranging from CCR5 antagonism for neuroinflammatory conditions to monoamine oxidase modulation [1][2]. (4S)-1-Methylazepan-4-amine serves as a versatile intermediate for synthesizing CNS-targeted therapeutics, with the azepane core's balanced lipophilicity and hydrogen-bonding capacity facilitating blood-brain barrier penetration . The chiral nature of the 4S-enantiomer enables stereospecific interactions with CNS targets, potentially reducing off-target effects compared to racemic mixtures [2].

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